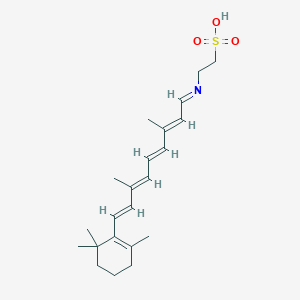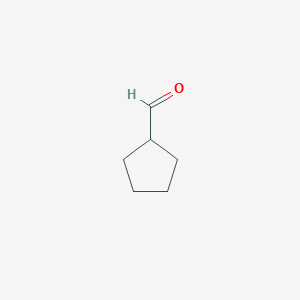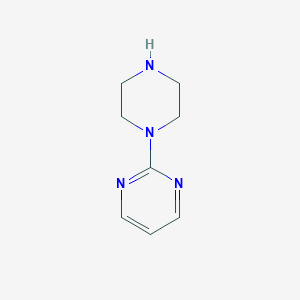
2-(1-Piperazinyl)pyrimidine
Vue d'ensemble
Description
La 1-(2-Pyrimidinyl)pipérazine est un composé chimique et un dérivé de la pipérazine. Elle est connue pour son rôle de métabolite de la buspirone, un médicament anxiolytique. Ce composé agit comme un antagoniste du récepteur α2-adrénergique et, dans une moindre mesure, comme un agoniste partiel du récepteur 5-HT1A .
Méthodes De Préparation
La 1-(2-Pyrimidinyl)pipérazine peut être synthétisée par différentes méthodes. Une méthode courante implique la réaction de condensation de la N-Boc-pipérazine avec la 2-chloropyrimidine en milieu alcalin pour obtenir la 1-(2-pyrimidine)-4-Boc-pipérazine. Cet intermédiaire est ensuite hydrolysé en milieu acide pour donner la 1-(2-pyrimidinyl)pipérazine . Cette méthode est avantageuse pour la production industrielle en raison de sa simplicité, de ses faibles niveaux d'impuretés et de sa rentabilité.
Analyse Des Réactions Chimiques
La 1-(2-Pyrimidinyl)pipérazine subit plusieurs types de réactions chimiques, notamment :
Réactions de substitution : Elle peut réagir avec divers électrophiles pour former des dérivés substitués.
Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions spécifiques, bien que les conditions de réaction et les produits détaillés ne soient pas largement documentés.
Réactions de condensation : Elle peut participer à des réactions de condensation pour former des composés hétérocycliques plus complexes.
Applications de la recherche scientifique
La 1-(2-Pyrimidinyl)pipérazine a des applications diverses dans la recherche scientifique :
Industrie : Elle sert de réactif de départ pour la synthèse de divers composés hétérocycliques utilisés en pharmacie.
Mécanisme d'action
La 1-(2-Pyrimidinyl)pipérazine exerce ses effets principalement en agissant comme un antagoniste du récepteur α2-adrénergique, avec une affinité de liaison (Ki) de 7,3 à 40 nM. Elle agit également comme un agoniste partiel du récepteur 5-HT1A, avec une Ki de 414 nM et une efficacité (Emax) de 54 % . Ces interactions influencent la neurotransmission et sont pertinentes pour ses propriétés anxiolytiques.
Applications De Recherche Scientifique
1-(2-Pyrimidinyl)piperazine has diverse applications in scientific research:
Mécanisme D'action
1-(2-Pyrimidinyl)piperazine exerts its effects primarily by acting as an antagonist of the α2-adrenergic receptor, with a binding affinity (Ki) of 7.3–40 nM. It also acts as a partial agonist of the 5-HT1A receptor, with a Ki of 414 nM and an efficacy (Emax) of 54% . These interactions influence neurotransmission and are relevant to its anxiolytic properties.
Comparaison Avec Des Composés Similaires
La 1-(2-Pyrimidinyl)pipérazine est unique en raison de ses interactions spécifiques avec les récepteurs. Des composés similaires comprennent :
Buspirone : Un médicament anxiolytique qui se métabolise en 1-(2-Pyrimidinyl)pipérazine.
Dasatinib : Un agent anticancéreux avec un mécanisme principal différent mais des caractéristiques structurelles similaires.
Eptapirone, Gepirone, Ipsapirone, Piribedil, Revospirone, Tandospirone, Tirilazad, Umespirone, Zalospirone : Ces composés partagent des similitudes structurelles et sont utilisés à diverses fins thérapeutiques, principalement comme anxiolytiques.
La 1-(2-Pyrimidinyl)pipérazine se distingue par son profil de liaison spécifique aux récepteurs et son rôle de métabolite de la buspirone, contribuant à ses propriétés pharmacologiques uniques.
Propriétés
IUPAC Name |
2-piperazin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c1-2-10-8(11-3-1)12-6-4-9-5-7-12/h1-3,9H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBFGEHILMYPTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864967 | |
| Record name | 2-(Piperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20980-22-7, 125523-53-7 | |
| Record name | 1-(2-Pyrimidinyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20980-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Pyrimidinyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020980227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kampirone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125523537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Piperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(piperazin-1-yl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.107 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2-PYRIMIDINYL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3B5B38F56 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
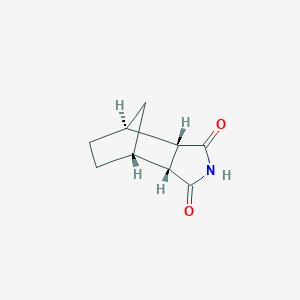
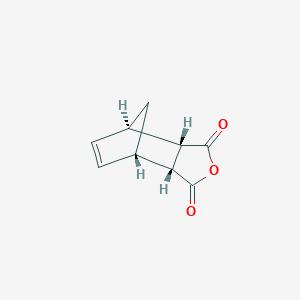
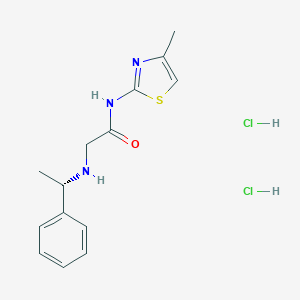
![2-Furo[2,3-f][1,3]benzodioxol-6-yl-1,3-oxazole-5-carbonyl chloride](/img/structure/B151871.png)
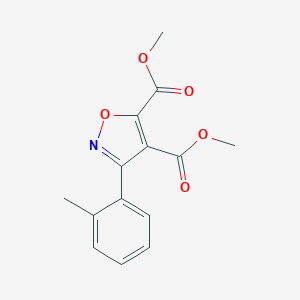

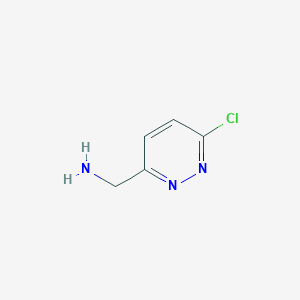

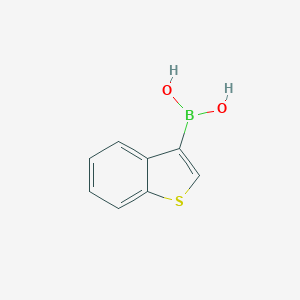
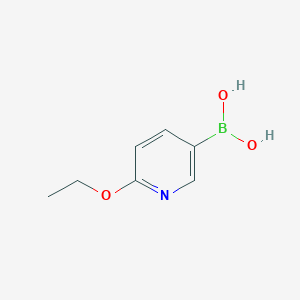
![1,2,3,4-Tetrahydro-9-(phenylmethyl)-pyrido[3,4-B]indole](/img/structure/B151894.png)
